Distrontium diphosphate

Catalog No.
S1507931
CAS No.
13812-81-2
M.F
O7P2Sr2
M. Wt
349.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Distrontium diphosphate

CAS Number

13812-81-2

Product Name

Distrontium diphosphate

IUPAC Name

distrontium;phosphonato phosphate

Molecular Formula

O7P2Sr2

Molecular Weight

349.2 g/mol

InChI

InChI=1S/H4O7P2.2Sr/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4

InChI Key

QGKBPWOLFJRLKE-UHFFFAOYSA-J

SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sr+2].[Sr+2]

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sr+2].[Sr+2]

Enhancing Bone Formation

Strontium, a trace element found in bones, has shown promise in stimulating bone formation and inhibiting bone resorption []. Studies suggest that strontium diphosphate coatings on titanium implants can improve their biological properties, leading to better adhesion and differentiation of bone marrow stromal cells (BMSCs) []. This improved interaction between the implant and bone cells could promote faster and more effective bone regeneration.

Material Properties for Bone Substitutes

Strontium diphosphate shares some similarities with hydroxyapatite, the main mineral component of bones. Research suggests incorporating strontium into CaP-based bone substitutes might improve their performance []. Studies have shown that strontium-doped materials can enhance new bone formation compared to undoped CaP substitutes []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Distrontium diphosphate is a chemical compound with the formula Sr2P2O7\text{Sr}_2\text{P}_2\text{O}_7. It consists of strontium ions and diphosphate ions, which are derived from phosphoric acid. The compound is characterized by its crystalline structure, typically found in the form of white to colorless crystals. Distrontium diphosphate is part of a broader category of strontium phosphates, which are known for their various applications in materials science and biomedicine.

  • Dissociation: In aqueous solutions, it dissociates into strontium ions and diphosphate ions:
    Sr2P2O7(s)2Sr2+(aq)+P2O74(aq)\text{Sr}_2\text{P}_2\text{O}_7(s)\rightarrow 2\text{Sr}^{2+}(aq)+\text{P}_2\text{O}_7^{4-}(aq)
  • Formation: It can be synthesized through the reaction of strontium hydroxide with phosphoric acid:
    2Sr OH 2+2H3PO4Sr2P2O7+6H2O2\text{Sr OH }_2+2\text{H}_3\text{PO}_4\rightarrow \text{Sr}_2\text{P}_2\text{O}_7+6\text{H}_2\text{O}
  • Thermal Decomposition: Upon heating, distrontium diphosphate may decompose into strontium oxide and phosphorus pentoxide:
    Sr2P2O72SrO+P2O5\text{Sr}_2\text{P}_2\text{O}_7\rightarrow 2\text{SrO}+\text{P}_2\text{O}_5

Distrontium diphosphate exhibits biological activity that is particularly relevant in the field of biomedicine. It has been studied for its potential use in bone regeneration and as a biocompatible material due to its similarity to hydroxyapatite, a naturally occurring mineral form of calcium apatite found in bones. Its ability to release strontium ions has been linked to enhanced osteogenesis, making it a candidate for applications in bone grafts and implants.

Several methods can be employed to synthesize distrontium diphosphate:

  • Solid-State Reaction: This involves mixing strontium oxide or hydroxide with phosphoric acid at elevated temperatures.
  • Sol-Gel Process: A more controlled method where precursors are dissolved in a solvent, followed by gel formation and subsequent heat treatment to obtain the crystalline compound.
  • Sonochemical Synthesis: Utilizing ultrasonic waves to facilitate

Studies have shown that distrontium diphosphate interacts well with biological systems. Its dissolution releases strontium ions, which have been observed to stimulate osteoblast activity, thereby promoting bone formation. Furthermore, interaction with other biomaterials has been explored to enhance composite material properties for orthopedic applications.

Distrontium diphosphate shares similarities with other phosphate compounds, particularly those containing strontium or calcium. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey CharacteristicsUnique Features
Strontium PhosphateSr3(PO4)2\text{Sr}_3(\text{PO}_4)_2Commonly used in ceramicsHigher strontium content; more stable phase
Calcium PhosphateCa3(PO4)2\text{Ca}_3(\text{PO}_4)_2Major component of boneMore prevalent in biological systems
Strontium HydroxyapatiteCa10xSrx(PO4)6(OH)2\text{Ca}_{10-x}\text{Sr}_x(\text{PO}_4)_6(\text{OH})_2Biocompatible; used in dental implantsIncorporates both calcium and strontium

Distrontium diphosphate stands out due to its specific composition and potential advantages in promoting bone healing over other phosphate compounds. Its unique structure allows for tailored interactions within biological systems, enhancing its applicability in medical fields.

The history of distrontium diphosphate research is intrinsically linked to the discovery and isolation of strontium as an element. Strontium was first discovered by Adair Crawford in 1790 in a mineral found near the village of Strontian in Scotland. The element itself was later isolated by Humphry Davy in 1808 using the then newly discovered process of electrolysis. However, the systematic study of strontium compounds, including Sr₂P₂O₇, developed much more gradually.

The development of pyrophosphate chemistry in the 19th and early 20th centuries established the foundation for understanding compounds like Sr₂P₂O₇. Pyrophosphates are formed when acid orthophosphates are heated, removing water by condensation to form the simplest condensed phosphate, P₂O₇⁴⁻. Early structural studies revealed that pyrophosphate ions can exist in both linear (straight) and non-linear (bent) configurations, with P-O-P angles ranging from 130° to 180°.

Structural characterization of Sr₂P₂O₇ revealed that it crystallizes in the orthorhombic Pnma space group with a three-dimensional structure. The crystal structure features two inequivalent Sr²⁺ sites, each bonded in a 9-coordinate geometry to nine O²⁻ atoms. The first Sr²⁺ site has Sr-O bond distances ranging from 2.41–2.88 Å, while the second site exhibits distances from 2.58–3.03 Å. Additionally, there are two inequivalent P⁵⁺ sites, each bonded to four O²⁻ atoms to form corner-sharing PO₄ tetrahedra, with P-O bond distances ranging from 1.53–1.61 Å for the first site and 1.52–1.63 Å for the second site. This detailed structural information has been crucial for understanding the compound's properties and behavior.

Application-oriented research on Sr₂P₂O₇ began to accelerate in the latter half of the 20th century. By the 1980s and 1990s, researchers were exploring its potential use in phosphors for fluorescent lamps. For instance, Sr₂P₂O₇:Sn²⁺ was developed as a blue-green light emitter with a peak wavelength of 464 nm, suitable for high color rendering applications.

Table 1: Timeline of Key Milestones in Sr₂P₂O₇ Research

YearMilestoneSignificance
1790Discovery of strontium by Adair CrawfordFoundation for strontium compound research
1808Isolation of strontium metal by Humphry DavyEnabled detailed study of strontium chemistry
Mid-20th centuryDetermination of Sr₂P₂O₇ crystal structureProvided basis for understanding properties
Late 20th centuryDevelopment of Sr₂P₂O₇:Sn²⁺ phosphorsEarly application in fluorescent lighting
2000sStudies on doping Sr₂P₂O₇ with rare earth elementsExpanded potential applications in lighting
2010sInvestigation of Sr₂P₂O₇ for thermoluminescenceApplications in radiation dosimetry
2020sDiscovery of persistent UVC emission in Sr₂P₂O₇:Pr³⁺New applications in sterilization
2024Identification of mechanoluminescence in Sr₂P₂O₇:Pr³⁺Potential for force-responsive materials

Research on Sr₂P₂O₇ has evolved significantly over the past few decades, transitioning from fundamental structural studies to application-focused investigations. The versatility of this compound, particularly when doped with various elements, has opened up numerous research avenues and technological possibilities that continue to be explored today. The progressive understanding of its crystal structure, electronic properties, and luminescent behavior has established Sr₂P₂O₇ as an important material in multiple scientific domains.

Current Research Trends and Significance

Current research on distrontium diphosphate spans multiple disciplines and application areas, with several prominent trends emerging in recent years. These research directions not only advance our fundamental understanding of Sr₂P₂O₇ but also demonstrate its significant potential for addressing technological and societal challenges.

Luminescent Materials and Phosphors

One of the most active areas of research involves the development of Sr₂P₂O₇-based phosphors for various applications. Studies have shown that doping Sr₂P₂O₇ with rare earth elements can create efficient phosphors with tailored emission properties. For example, a comprehensive study by Derbel and Mbarek (2021) demonstrated that α-Sr₂P₂O₇:Eu²⁺ exhibits a single intense blue-emitting band from 350 nm to 500 nm when excited at 131 nm or 320 nm, attributed to the 5d-4f transition of Eu²⁺. This emission range makes it particularly suitable for near-UV LED chips operating in the 360-400 nm range.

The thermal stability of these phosphors is crucial for practical applications. The same study investigated the temperature dependence of luminescence intensity in α-Sr₂P₂O₇:1%Eu²⁺ and reported the activation energy (Ea) for thermal quenching, confirming the phosphor's excellent thermal stability. This property ensures consistent performance in high-temperature operating environments, such as in LED lighting systems where heat generation is significant.

UVC Light Emission for Sterilization

A groundbreaking development in Sr₂P₂O₇ research is the creation of materials capable of persistent far-UVC light emission for microbial sterilization. A 2023 study reported a new Sr₂P₂O₇:Pr³⁺ phosphor that exhibits exceptional capabilities in X-ray energy absorption, storage, UVC-light conversion, and persistent UVC light emission. Remarkably, just minutes of X-ray excitation can result in more than 24 hours of continuous UVC persistent luminescence when monitored at 222 nm emission, realizing far-UVC afterglow for the first time.

The practical significance of this discovery was demonstrated through sterilization tests against methicillin-resistant Staphylococcus aureus (MRSA). The charged Sr₂P₂O₇:Pr³⁺ persistent phosphor effectively inactivated MRSA within 30 minutes in an excitation-free manner. This represents a significant advancement in sterilization technology, offering a power-free solution for applications where far-UVC light is needed, such as in medical settings or remote locations with limited access to power sources.

Phototherapy Applications

Recent research has explored the potential of Sr₂P₂O₇ phosphors doped with Gd³⁺ and Ce³⁺ for phototherapy applications. A 2025 study by Kherde et al. synthesized a series of Sr₂P₂O₇:Gd³⁺,Ce³⁺ phosphors using a novel stearic acid sol-gel method. Structural analysis through X-ray diffraction confirmed that doping with trivalent lanthanide ions did not alter the orthorhombic structure of the Sr₂P₂O₇ matrix and verified the phase purity and crystallinity of the phosphor.

Scanning electron microscopy (SEM) revealed that the particle size of these phosphors ranged from 50 nm to several micrometers. Photoluminescence studies demonstrated significant emissions suitable for application in UV-LEDs for phototherapy portable devices. This research opens up new possibilities for developing compact, efficient phototherapy solutions for various medical conditions, potentially improving accessibility to light-based treatments.

White Light-Emitting Phosphors

Sr₂P₂O₇ doped with dysprosium (Dy³⁺) and cerium (Ce³⁺) has emerged as a promising candidate for single-phased white-light emitting phosphors for near-UV white LEDs. A comprehensive study in 2017 systematically characterized the phases, morphology, quantum efficiency, and photoluminescence properties of Sr₂P₂O₇:Dy³⁺, Sr₂P₂O₇:Ce³⁺, and Sr₂P₂O₇:Dy³⁺,Ce³⁺ phosphors synthesized via a one-step calcination process for precursors prepared by co-precipitation methods.

The research revealed that with increasing Dy³⁺ concentration in Sr₂P₂O₇:Dy³⁺ phosphors, the luminescence intensity first increases, reaches a maximum, and then decreases. A similar trend was observed for Sr₂P₂O₇:Ce³⁺ with increasing Ce³⁺ concentration. Importantly, the study demonstrated successful energy transfer from Ce³⁺ to Dy³⁺ in the host lattice, evidenced by an overlap between the emission band of Ce³⁺ and the excitation band of Dy³⁺. This energy transfer mechanism significantly enhanced the photoluminescence intensity of Dy³⁺ and the quantum efficiency of the phosphor.

Mechanoluminescence

A recent discovery in 2024 revealed that Sr₂P₂O₇:Pr³⁺ exhibits force-induced ultraviolet C luminescence, emitting trap-controlled UVC mechanoluminescence with a peak wavelength at 230 nm when subjected to mechanical stimulation. This phenomenon represents a novel mechanism for generating UVC light and opens up possibilities for developing stress-responsive materials, sensors, and other applications that can benefit from force-triggered UV emission.

Table 2: Summary of Recent Significant Research on Sr₂P₂O₇

YearAuthorsFocus AreaKey FindingsRef
2025Kherde et al.PhototherapySr₂P₂O₇:Gd³⁺,Ce³⁺ phosphors synthesized by stearic acid sol-gel method show emissions suitable for UV-LEDs in phototherapy devices
2024(Not specified)MechanoluminescenceSr₂P₂O₇:Pr³⁺ emits UVC light (230 nm) upon mechanical stimulation
2023(Not specified)SterilizationSr₂P₂O₇:Pr³⁺ exhibits 24+ hours of UVC emission after brief X-ray excitation; effective against MRSA
2021Derbel & MbarekPhosphors for LEDsα-Sr₂P₂O₇:Eu²⁺ shows blue emission (350-500 nm) and excellent thermal stability
2019Lozano et al.ThermoluminescenceSr₂P₂O₇:Ce³⁺ and Sr₂P₂O₇:Tb³⁺ show promising thermoluminescence properties
2017Liu et al.White LEDsSr₂P₂O₇:Dy³⁺,Ce³⁺ demonstrates energy transfer from Ce³⁺ to Dy³⁺ and white-light emission
2014(Not specified)Electrical propertiesAC conductivity in α-Sr₂P₂O₇ is due to Sr²⁺ ion displacement in tunnel-type cavities

The significance of these research trends lies in their potential to address important societal challenges. Energy-efficient lighting solutions based on Sr₂P₂O₇ phosphors can contribute to reducing global energy consumption. Medical applications such as phototherapy and sterilization can improve healthcare outcomes and accessibility. As environmental and health concerns continue to grow, the versatile properties of Sr₂P₂O₇-based materials offer promising avenues for technological innovation and problem-solving.

Methodological Approaches in Sr₂P₂O₇ Studies

The study of distrontium diphosphate employs a diverse range of methodological approaches, from various synthesis techniques to advanced characterization methods. Understanding these approaches is essential for evaluating research findings and advancing the field through improved material design and property control.

Synthesis Methods

Solid-State Reaction

The solid-state reaction method is one of the most established approaches for synthesizing Sr₂P₂O₇. In a typical procedure, stoichiometric quantities of strontium carbonate (SrCO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are weighed, mixed, and ground in an agate mortar. The mixture is then heated at temperatures around 900°C for approximately 14.5 hours. For doping, the synthesized Sr₂P₂O₇ is mixed with appropriate amounts of dopant precursors (e.g., oxides or nitrates of copper, indium, silver, manganese, praseodymium, etc.) and heated again, typically at 950°C for about 11 hours.

This method is advantageous due to its simplicity and scalability but often requires high temperatures and long reaction times. These conditions can lead to particle agglomeration and limited control over morphology, which may affect the material's performance in applications where particle size and distribution are critical factors.

Sol-Gel Synthesis

Recent advances in Sr₂P₂O₇ research include the development of novel sol-gel methods, such as the stearic acid sol-gel approach reported by Kherde et al. (2025) for synthesizing Gd³⁺, Ce³⁺ doped Sr₂P₂O₇ phosphors. Sol-gel methods generally offer better control over particle size, morphology, and homogeneity compared to solid-state reactions.

The stearic acid sol-gel method represents an innovative approach that may offer advantages in terms of producing well-defined nanostructures with controlled doping levels. While specific details vary between studies, sol-gel processes typically involve the formation of a sol (a colloidal suspension of solid particles in a liquid) that transitions to a gel (a semi-solid material where the liquid phase is trapped within a solid network), followed by drying and calcination to obtain the final product.

Chemical Co-Precipitation

This method has been used to synthesize Sr₂P₂O₇:Dy³⁺, Sr₂P₂O₇:Ce³⁺, and Sr₂P₂O₇:Dy³⁺,Ce³⁺ phosphors through a one-step calcination process for precursors prepared by co-precipitation methods. A comparative study of different co-precipitation approaches revealed that ammonium dibasic phosphate co-precipitation produced near-spherical particles with the smallest particle size and strongest emission intensity.

The chemical co-precipitation method generally involves the simultaneous precipitation of strontium and phosphate ions, along with any dopant ions, from solution. This approach can offer advantages in terms of homogeneity and control of stoichiometry, particularly for multi-component systems like doped Sr₂P₂O₇.

Solvent Evaporation Method

This approach has been employed to synthesize cerium and terbium doped strontium pyrophosphate (Sr₂P₂O₇:Ce³⁺ and Sr₂P₂O₇:Tb³⁺) materials, as reported in a 2019 study by Lozano et al.. While specific implementations vary, solvent evaporation typically involves dissolving precursors in a suitable solvent, followed by controlled evaporation to form the desired product.

This method can offer advantages in terms of homogeneity and control of dopant concentration, particularly for relatively low doping levels. It may also operate at lower temperatures than solid-state reactions, potentially preserving certain structural features or preventing the formation of unwanted phases.

Table 3: Comparison of Synthesis Methods for Sr₂P₂O₇

MethodTypical PrecursorsProcessing ConditionsAdvantagesLimitationsRef
Solid-State ReactionSrCO₃, NH₄H₂PO₄900°C for 14.5h; 950°C for 11h (doping)Simple, scalable, well-establishedHigh temperature, long time, limited morphology control
Sol-Gel (Stearic Acid)Not fully specified in sourcesNot fully specifiedBetter control of particle size and morphologyMore complex process, may require specialized reagents
Chemical Co-PrecipitationNot fully specified in sourcesOne-step calcination after co-precipitationSmaller particle size, stronger emission intensity, near-spherical particlesMay require precise pH and concentration control
Solvent EvaporationNot fully specified in sourcesNot fully specifiedGood homogeneity, control of dopant concentrationMay require handling of volatile solvents

Characterization Techniques

X-ray Diffraction (XRD)

XRD is a fundamental technique used to confirm the crystal structure, phase purity, and crystallinity of Sr₂P₂O₇ and its doped variants. Studies have shown that doping with trivalent lanthanide ions does not change the orthorhombic structure of the Sr₂P₂O₇ matrix. XRD patterns can also be used to identify any impurity phases or structural changes resulting from different synthesis methods or doping strategies.

For instance, in one study, XRD analysis revealed that doping Sr₂P₂O₇ with up to 5% of praseodymium oxide had minimal effect on the XRD pattern, but higher doping levels (10% and 15%) lowered the intensities of the two most intense peaks. This information is crucial for optimizing doping concentrations to maintain structural integrity while achieving desired properties.

Scanning Electron Microscopy (SEM)

SEM is commonly used to investigate the surface morphology and particle size of Sr₂P₂O₇ phosphors. Research has reported particle sizes ranging from 50 nm to several micrometers, depending on the synthesis method and conditions. SEM micrographs can also reveal the degree of agglomeration and the overall quality of the synthesized material.

The particle size and morphology significantly influence the performance of phosphors in various applications. For instance, smaller particles with high surface area may exhibit enhanced luminescence properties due to increased light interaction, while well-dispersed particles may lead to more uniform emission characteristics in devices like LEDs or displays.

Photoluminescence (PL) Spectroscopy

This technique is crucial for studying the luminescent properties of Sr₂P₂O₇-based phosphors, including emission and excitation spectra, quantum efficiency, and energy transfer mechanisms between dopants. PL studies have revealed the specific emission wavelengths of various doped Sr₂P₂O₇ materials, such as the blue emission (350-500 nm) of Sr₂P₂O₇:Eu²⁺ and the UVC emission (222 nm) of Sr₂P₂O₇:Pr³⁺.

PL studies can also provide valuable information about the energy levels and transitions involved in the luminescence process, as well as the efficiency of energy transfer between co-dopants, such as the Ce³⁺ to Dy³⁺ energy transfer observed in Sr₂P₂O₇:Dy³⁺,Ce³⁺. This information is essential for designing phosphors with optimized properties for specific applications.

Impedance Spectroscopy

This method has been used to study the electrical properties and conduction mechanisms in Sr₂P₂O₇. A 2014 study employed complex impedance spectroscopy in the frequency range 200 Hz–5 MHz and temperature range 602-714 K to investigate AC conductivity and the mechanism of conduction in α-Sr₂P₂O₇.

The study found that the difference in activation energy values obtained from equivalent circuit analysis (0.81 eV) and modulus relaxation (0.69 eV) confirmed that the transport is not due to a simple hopping mechanism. The average power law exponent was interpreted using the overlapping large polaron tunneling (OLPT) model, suggesting that the conduction mechanism is probably due to the displacements of the Sr²⁺ ion in tunnel-type cavities along the b axis. This understanding of conduction mechanisms is important for potential applications in ionic conductors or other electronic devices.

Thermoluminescence (TL) Analysis

TL studies are important for understanding the radiation dosimetry properties of Sr₂P₂O₇-based materials. Research has shown that doping Sr₂P₂O₇ with elements like copper, silver, indium, manganese, praseodymium, cerium, and terbium can create materials with interesting thermoluminescent properties.

For example, a 2019 study by Lozano et al. found that both Ce³⁺ and Tb³⁺ doped Sr₂P₂O₇ materials exhibit TL glow curves with a well-resolved peak around 84-88°C (peak 1) and a shouldered peak around 150-156°C (peak 2). The isolated peak 2, obtained by preheating the samples at 130°C with a 2°C/s heating rate, showed good TL properties, suggesting potential applications in radiation dosimetry.

Radioluminescence (RL) Spectroscopy

This technique is used to study the luminescence properties of Sr₂P₂O₇ materials when exposed to ionizing radiation, providing insights into their potential applications in radiation detection and imaging. RL spectra can reveal transitions such as Ce³⁺ (5d¹ → 4f⁰) and Tb³⁺ (D₅₃ → F₇J=5,4,3 and D₅₄ → F₇J=6,5,4,3), as observed in Sr₂P₂O₇:Ce³⁺ and Sr₂P₂O₇:Tb³⁺ materials.

Table 4: Characterization Techniques for Sr₂P₂O₇ and Their Applications

TechniqueInformation ObtainedSignificanceRef
X-ray Diffraction (XRD)Crystal structure, phase purity, crystallinityConfirms successful synthesis and structural integrity after doping
Scanning Electron Microscopy (SEM)Surface morphology, particle size, agglomerationRelates physical characteristics to performance in applications
Photoluminescence (PL) SpectroscopyEmission and excitation spectra, quantum efficiency, energy transferEvaluates suitability for lighting, display, and other optical applications
Impedance SpectroscopyElectrical properties, conduction mechanismsProvides insights into ionic transport and potential electronic applications
Thermoluminescence (TL) AnalysisRadiation-induced luminescence propertiesAssesses potential for radiation dosimetry applications
Radioluminescence (RL) SpectroscopyLuminescence under ionizing radiationEvaluates potential for radiation detection and imaging

These methodological approaches have enabled significant advances in our understanding of distrontium diphosphate and its properties. The combination of diverse synthesis methods and sophisticated characterization techniques has facilitated the development of Sr₂P₂O₇-based materials with tailored properties for specific applications, from lighting and displays to medical treatments and sterilization.

The ongoing refinement of these methods and the application of new techniques will continue to drive innovation in Sr₂P₂O₇ research, potentially leading to discoveries that address important societal challenges related to energy efficiency, healthcare, and environmental protection. As research tools become more sophisticated and accessible, we can expect even more detailed insights into the structure-property relationships of Sr₂P₂O₇ and more precise control over its functional properties.

Solid-State Reaction Techniques

Solid-state synthesis remains the most straightforward method for producing Sr₂P₂O₇. This approach involves heating stoichiometric mixtures of strontium hydrogen phosphate (SrHPO₄) at elevated temperatures. The reaction proceeds as:
$$ 2\text{SrHPO}4 \xrightarrow{\Delta} \text{Sr}2\text{P}2\text{O}7 + \text{H}_2\text{O} $$
Thermogravimetric studies indicate that decomposition initiates at 380°C, with complete conversion to β-Sr₂P₂O₇ occurring at 575°C [1]. Prolonged heating above 760°C induces a phase transition to α-Sr₂P₂O₇, characterized by an orthorhombic lattice (a = 8.984 Å, b = 13.163 Å, c = 5.403 Å) [1] [3]. While cost-effective, this method often yields micron-sized particles with irregular morphology, necessitating post-synthesis milling for size reduction [3].

Solution-Based Preparation Methods

Sol-Gel Process for Sr₂P₂O₇

The sol-gel method enables precise control over stoichiometry and particle size. A novel approach using stearic acid as a chelating agent involves dissolving strontium nitrate and ammonium dihydrogen phosphate in a molar ratio of 1:2 [5]. Gelation occurs at 80°C, followed by calcination at 600°C to produce phase-pure α-Sr₂P₂O₇ nanoparticles (50–100 nm). Fourier-transform infrared (FTIR) spectroscopy confirms P–O–P bridging vibrations at 872 cm⁻¹ and Sr–O bonds at 487 cm⁻¹ [5]. This method is particularly advantageous for doping with rare-earth ions (e.g., Gd³⁺, Ce³⁺), as the homogeneous precursor mixture ensures uniform distribution [5] [6].

Solvent Evaporation Method

Solvent evaporation offers a low-energy route for synthesizing doped Sr₂P₂O₇. For instance, terbium-doped variants (Sr₂P₂O₇:Tb³⁺) are prepared by mixing aqueous solutions of strontium chloride and sodium pyrophosphate, followed by slow evaporation at 60°C [6]. The resulting precipitate is annealed at 900°C to enhance crystallinity. Photoluminescence spectra exhibit characteristic Tb³⁺ emissions at 545 nm (³D₄→⁷F₅), making this method suitable for optoelectronic applications [4] [6].

Solvothermal Synthesis Pathways

Solvothermal methods excel in producing nanostructured Sr₂P₂O₇ with high surface area. In a representative procedure, strontium nitrate and dihydrogen ammonium phosphate are dissolved in deionized water, heated at 180°C for 12 hours in an autoclave, and subsequently calcined at 600°C [2]. X-ray diffraction (XRD) analysis reveals crystallite sizes of 25–40 nm, calculated via the Scherrer equation:
$$ D = \frac{K\lambda}{\beta\cos\theta} $$
where $$ K = 0.9 $$, $$ \lambda = 0.154 \, \text{nm} $$, and $$ \beta $$ is the full-width half-maximum [2]. The enhanced surface area (∼45 m²/g) of solvothermally synthesized Sr₂P₂O₇ improves its performance in electrochemical sensors, as demonstrated by a detection limit of 0.12 μM for vanillin [2].

Comparative Analysis of Synthesis Routes

ParameterSolid-StateSol-GelSolvothermal
Temperature (°C)760–900600180–600
Particle Size (nm)1000–500050–10025–40
Phase Purityβ/α-phaseα-phaseα-phase
Doping EfficiencyLowHighModerate

Solid-state reactions favor large-scale production but lack control over morphology. Sol-gel and solvothermal methods enable nanoscale fabrication but require precise stoichiometric and thermal management [1] [2] [5].

Phase Formation Mechanisms

The crystallization of Sr₂P₂O₇ proceeds through intermediate phases. Solution-derived precursors initially form a hemihydrate (Sr₂P₂O₇·0.5H₂O), which dehydrates at 120°C [1]. Subsequent heating to 575°C induces a reconstructive phase transition to β-Sr₂P₂O₇, followed by a displacive transition to α-Sr₂P₂O₇ above 760°C [1] [3]. Doping with rare-earth ions (e.g., Ce³⁺, Gd³⁺) stabilizes the α-phase by introducing lattice strain, as evidenced by shifts in XRD peaks [5] [6].

Nanoscale Fabrication Strategies

Nanoparticle synthesis leverages sol-gel and solvothermal methods to achieve sub-100 nm crystallites. For instance, Sr₂P₂O₇:Gd³⁺ synthesized via stearic acid-assisted sol-gel exhibits 50 nm spherical particles, ideal for UVB emission in phototherapy devices [5]. Alternatively, ultrasonic dispersion of solvothermal products yields 25 nm platelets with exposed (020) facets, enhancing electrochemical activity [2].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13812-81-2

General Manufacturing Information

Diphosphoric acid, strontium salt (1:2): INACTIVE

Dates

Modify: 2024-04-14

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